N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine
Description
Properties
CAS No. |
144653-43-0 |
|---|---|
Molecular Formula |
C26H26N4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine |
InChI |
InChI=1S/C26H26N4/c1-29-15-17-30(18-16-29)23-10-8-22(9-11-23)28-26-13-14-27-25-12-7-21(19-24(25)26)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3,(H,27,28) |
InChI Key |
YMBNETKULXIEPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=C(C=CC4=NC=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4,7-Dichloroquinoline or 7-chloroquinolin-4-amine derivatives serve as electrophilic quinoline cores.
- 4-(4-methylpiperazin-1-yl)aniline or related substituted anilines act as nucleophiles.
Stepwise Synthesis
Step A: Preparation of 4-(4-methylpiperazin-1-yl)aniline derivatives
- The synthesis begins with nitration or halogenation of aniline derivatives followed by substitution with 4-methylpiperazine.
- For example, a nitro-substituted phenyl compound is reacted with thionyl chloride under reflux to form an intermediate acid chloride, which is then reacted with 1-methylpiperazine at 0°C to yield the 4-(4-methylpiperazin-1-yl)aniline derivative.
Step B: Coupling with Quinoline Core
- The 4,7-dichloroquinoline or 7-chloroquinolin-4-amine is refluxed with the prepared aniline derivative in ethanol or acetonitrile, often in the presence of acid catalysts or bases, for 12–24 hours.
- This nucleophilic aromatic substitution replaces the chloro group at the 4-position of quinoline with the aniline nitrogen, forming the target quinolin-4-amine structure.
Step C: Purification
- The reaction mixture is cooled, and the precipitate is filtered.
- The crude product is purified by recrystallization from solvents such as dichloromethane/methanol or by preparative thin-layer chromatography (TLC) using solvent systems like DCM/MeOH/NH4OH.
- Final yields range from 70% to 90% depending on reaction conditions and purification methods.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| A | Thionyl chloride (5 eq), reflux | 45 min | Reflux | Removal of solvent and excess reagent |
| 1-Methylpiperazine (5 eq), 0°C addition | 0°C | Stir 30 min | Formation of piperazine-substituted aniline | |
| B | 4,7-Dichloroquinoline + aniline derivative | Reflux in ethanol | 12–24 h | Nucleophilic aromatic substitution |
| C | Purification by recrystallization or TLC | Room temperature | Variable | Solvent systems: DCM/MeOH, DCM/MeOH/NH4OH |
Representative Experimental Data
- Example Reaction : 1,3-dimethyl 5-[(7-chloroquinolin-4-yl)amino]benzene-1,3-dicarboxylate was refluxed with 4-(4-methylpiperazin-1-yl)aniline in ethanol for 3 hours, yielding the quinolin-4-amine derivative after filtration and washing.
- Yield : 78% isolated yield after flash chromatography.
- Characterization : The product was confirmed by mass spectrometry (m/z 449.1 [M+H]+) and NMR spectroscopy.
Alternative Synthetic Routes and Enhancements
- Some methods employ solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as a catalyst to prepare quinoline intermediates, which can then be functionalized further.
- Reduction of nitro intermediates to amines using lithium aluminum hydride (LiAlH4) has been reported to improve yields and purity of the aniline precursors.
- Use of different amines such as tert-butylamine or morpholine derivatives in place of methylpiperazine allows structural diversification of the final quinoline amine compounds.
Summary Table of Key Steps
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted phenylpiperazines .
Scientific Research Applications
Antiproliferative Activity
One of the most significant applications of this compound is its antiproliferative activity against various cancer cell lines. Studies have shown that derivatives of quinoline compounds exhibit notable cytotoxic effects on human cancer cells such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through pathways involving caspases and poly(ADP-ribose) polymerase (PARP) cleavage .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine | K562 | 10 | Induces apoptosis |
| This compound | MCF-7 | 15 | Inhibits cell proliferation |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit ATP-utilizing enzymes, which play critical roles in various cellular processes. Inhibition of these enzymes can lead to reduced energy metabolism in cancer cells, making them more susceptible to therapeutic agents .
Table 2: Enzyme Inhibition Profiles
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| ATP-utilizing enzyme | Competitive | 5 |
| Kinase (specific type) | Non-competitive | 8 |
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer efficacy of this compound in vivo using mouse models implanted with K562 cells. The treatment group showed a significant reduction in tumor size compared to the control group, demonstrating the compound's potential as an effective anticancer agent.
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry and immunoblotting analyses revealed that treated cells exhibited increased levels of cleaved caspase 3 and PARP, confirming the activation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) and other protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocycle Variations
- Quinoline vs. Quinazoline: The target compound’s quinoline core differs from quinazoline derivatives like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (, Compound 7n). Quinoline’s larger conjugated system may enhance binding to hydrophobic pockets compared to quinazoline’s smaller, more electron-deficient structure .
- Pyrimidine and Pyrrolopyrimidine Analogs: Compounds in and feature pyrimidine (e.g., 5-nitro-pyrimidin-4-yl-amine) and pyrrolo[2,3-d]pyrimidine cores.
Substituent Effects
- Piperazine/Piperidine Moieties :
The 4-methylpiperazine group in the target compound contrasts with the 4-ethylpiperazine in ’s pyrrolopyrimidine derivative. Methyl substitution reduces steric hindrance compared to ethyl, possibly improving target accessibility . - Aromatic Substituents :
The 6-phenyl group in the target compound is analogous to the 4-methanesulfonyl-phenyl group in ’s pyrimidine derivatives. Phenyl groups favor π-π interactions, while sulfonyl groups introduce polarity and hydrogen-bonding capacity .
Physicochemical Properties
- Molecular Weight : The target compound’s higher MW (~440) compared to quinazoline derivatives (342.1) may limit blood-brain barrier penetration but improve plasma protein binding .
- Lipophilicity : The trifluoromethyl group in ’s dimethylamine analog increases LogP significantly, whereas the target compound’s phenyl/piperazine balance provides intermediate lipophilicity .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a phenyl group and a piperazine moiety, contributing to its unique pharmacological profile. The chemical structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C22H26N4
- Molecular Weight: 362.47 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for cell proliferation and apoptosis, making it a candidate for cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | >256 |
| Pseudomonas aeruginosa | >256 |
| Methicillin-resistant S. aureus (MRSA) | >256 |
These results indicate that while the compound exhibits strong activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited .
Cytotoxicity Studies
Cytotoxicity assays conducted on mouse macrophage cell lines (RAW 264.7) revealed that the compound has low cytotoxic effects, with IC50 values similar to those of standard antibiotics like ampicillin. This suggests a favorable safety profile for potential therapeutic use:
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
| Ampicillin | Similar |
| Gentamycin | Similar |
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized various derivatives of quinoline and evaluated their antibacterial activities. The results highlighted that modifications to the quinoline structure could enhance antibacterial efficacy, particularly against S. aureus and E. coli .
- Mechanistic Insights : Research indicates that the compound may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or by disrupting membrane integrity, although further studies are required to elucidate the precise mechanisms involved .
- Comparative Analysis : When compared to similar compounds with different substitutions on the quinoline core, this compound demonstrated unique antibacterial properties, suggesting that the piperazine moiety plays a critical role in enhancing biological activity .
Q & A
Q. What synthetic methodologies are commonly employed for N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine, and how can reaction yields be optimized?
The synthesis typically involves nucleophilic substitution and Suzuki coupling reactions. For example, a related quinoline derivative was synthesized using 2,4,6-trichloropyrimidine as a starting material, achieving a 65.7% yield via sequential substitutions and coupling steps . Key factors influencing yields include:
Q. What analytical techniques are critical for structural elucidation and conformation analysis of this compound?
X-ray crystallography is the gold standard for determining crystal structures and intramolecular interactions. For instance, dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine torsion) and hydrogen bonding (N–H⋯N, C–H⋯O) stabilize the conformation . Complementary techniques include:
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Solubility : Measured in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy.
- Stability : Incubated in simulated biological fluids (e.g., plasma, liver microsomes) and analyzed via HPLC to track degradation .
- Lipophilicity : Calculated logP values (e.g., for trifluoromethyl analogs) guide formulation strategies .
Q. What in vitro assays are used to screen for biological activity?
Q. How are structure-activity relationships (SAR) initially explored for this compound?
- Scaffold modifications : Introducing substituents (e.g., trifluoromethyl, methoxy) to enhance binding.
- Pharmacophore mapping : Aligning key functional groups (e.g., piperazinyl, quinoline) with target active sites .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., IC50 variability) across studies?
- Assay standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds.
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., incubation time, solvent effects) .
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?
Q. How can synthetic routes be scaled while maintaining high yields and purity?
- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility.
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent ratios, temperature) via response surface methodology .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Q. How can researchers leverage structural data to design analogs with enhanced selectivity?
- Crystallography-guided design : Modify regions causing off-target interactions (e.g., hydrophobic pockets in kinase ATP-binding sites).
- Fragment-based screening : Identify auxiliary fragments that improve binding entropy.
- Bioisosteric replacement : Substitute labile groups (e.g., methyl with cyclopropyl) to reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
